molecular formula C10H9ClN2O2 B13047254 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide

Cat. No.: B13047254
M. Wt: 224.64 g/mol
InChI Key: PWOSLOODRZYMKB-UHFFFAOYSA-N
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Description

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C10H9ClN2O2 It is a derivative of benzamide, characterized by the presence of chloro, cyano, methoxy, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide typically involves the reaction of 3-chloro-4-cyanobenzoic acid with N-methoxy-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and cyano groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with a chloro group, a cyano group, and a methoxy-N-methyl substituent, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}ClN2_2O. The presence of the chloro and cyano groups enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes. This structural configuration allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Research indicates that this compound acts primarily as an enzyme inhibitor and receptor ligand . The cyano group can form hydrogen bonds with active sites of enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. Interaction studies employing molecular docking and kinetic assays have shown that the compound's structural features significantly influence its interaction profiles and biological efficacy.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. For instance, studies have demonstrated that it can inhibit specific kinases involved in cancer pathways. This inhibition can disrupt cellular signaling processes, potentially leading to reduced cell proliferation in cancerous cells.

Antimicrobial Activity

Recent studies have also explored the antimicrobial activity of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for several tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/ml)
Staphylococcus aureus50
Escherichia coli25
Pseudomonas aeruginosa30

Study on Antitumor Activity

In a study evaluating the antitumor activity of similar compounds, this compound was compared with known anticancer agents. The results indicated that while the compound displayed moderate activity, it was less potent than cisplatin. However, modifications to its structure could enhance its efficacy against various cancer cell lines .

Cytotoxicity Testing

Cytotoxicity assays conducted on human cancer cell lines revealed varying degrees of effectiveness. The IC50_{50} values for the compound were determined as follows:

Cell Line IC50_{50} (µM)
Cervical Cancer (SISO)2.87
Bladder Cancer (RT-112)3.06

These findings suggest that while the compound has potential as a therapeutic agent, further optimization is necessary to improve its potency .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-chloro-4-cyano-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C10H9ClN2O2/c1-13(15-2)10(14)7-3-4-8(6-12)9(11)5-7/h3-5H,1-2H3

InChI Key

PWOSLOODRZYMKB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)C#N)Cl)OC

Origin of Product

United States

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